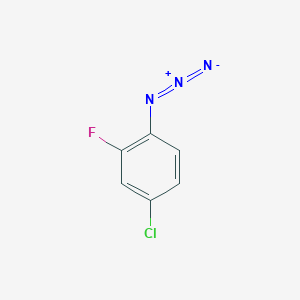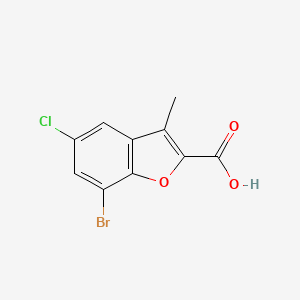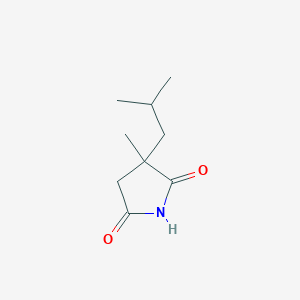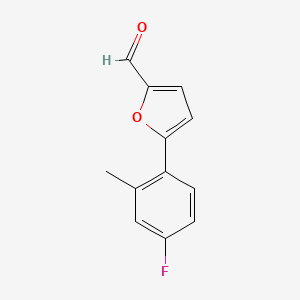
5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde
Overview
Description
5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde (FMFC) is a compound of interest in the scientific community due to its potential applications in various fields. FMFC is a member of the furan family, a group of compounds characterized by a five-membered ring structure with one oxygen atom and four carbon atoms. FMFC is of particular interest due to its unique properties and potential applications.
Scientific Research Applications
Biorefining and Green Chemistry
- Furfural as a Chemical Intermediate : Furfurals, including furan-2-carbaldehyde, are important intermediates in the chemical industry. They are typically produced by homogeneously catalyzed processes in aqueous solutions, but heterogeneously catalyzed processes offer benefits aligned with green chemistry principles. These processes are less corrosive, generate less waste, and facilitate easy separation and recovery of catalysts. The production of furfural (furan-2-carbaldehyde) through the dehydration of xylose is a significant application in this context (Karinen, Vilonen, & Niemelä, 2011).
Chemical Synthesis and Modification
- Synthesis of Heterocyclic Compounds : The synthesis of heterocyclic 2-carbaldehydes, including furan-2-carbaldehydes, has been explored for creating various chemically significant structures. This involves Vilsmeier formylation of mono- and di-substituted furans and thiophens, showcasing the versatility of furan-2-carbaldehydes in organic synthesis (Chadwick et al., 1973).
Thermodynamic Properties
- Studying Thermodynamic Properties : Research on the thermodynamic properties of 5-(nitrophenyl) furan-2-carbaldehyde isomers, which are structurally related to 5-(4-fluoro-2-methylphenyl)furan-2-carbaldehyde, provides valuable insights into their nature. This includes understanding the temperature dependence of saturated vapor pressure and standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation, contributing to optimization processes of synthesis, purification, and application (Dibrivnyi et al., 2015).
Vibrational Spectroscopy Investigations
- Spectroscopic Analysis : Infrared and FT-Raman spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde, a compound structurally similar to 5-(4-fluoro-2-methylphenyl)furan-2-carbaldehyde, provide insights into its molecular structure and stability. Such studies are crucial in understanding the chemical and physical properties of these compounds (Iliescu et al., 2002).
Antitumor Applications
- Antitumor Agent Design : The compound 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, related to 5-(4-fluoro-2-methylphenyl)furan-2-carbaldehyde, has been used in the design of antitumor agents. Research in this area involves synthesizing derivatives of this compound and evaluating their efficacy as potential cancer treatment options (Matiichuk et al., 2020).
properties
IUPAC Name |
5-(4-fluoro-2-methylphenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c1-8-6-9(13)2-4-11(8)12-5-3-10(7-14)15-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPBRMRCALRNKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



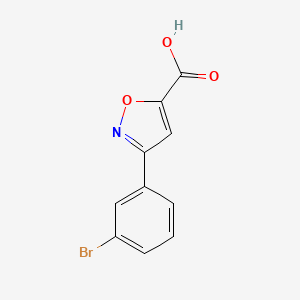
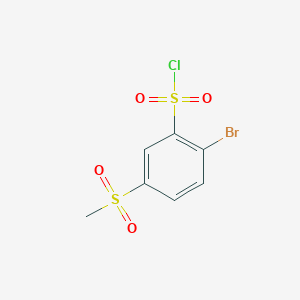
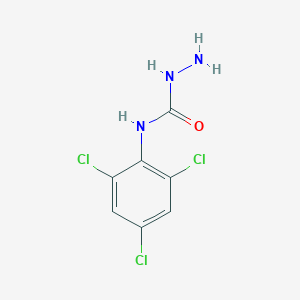
![3-Amino-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1523074.png)
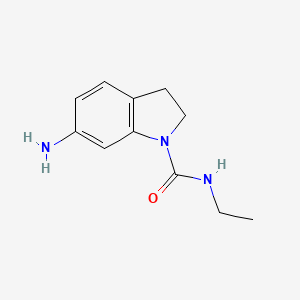
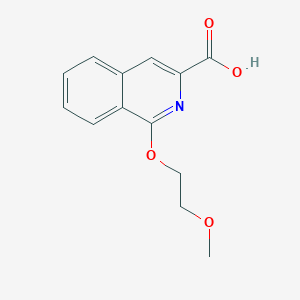
![3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B1523078.png)
![tert-butyl N-[1-(piperidin-2-yl)ethyl]carbamate](/img/structure/B1523079.png)
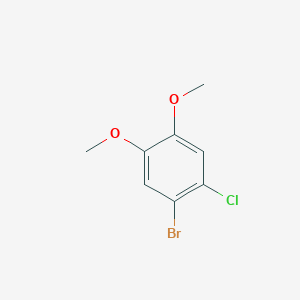
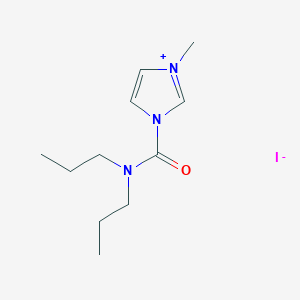
![3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1523084.png)
